molecular formula C24H26IP B6316182 (Z)-Hex-3-en-1-yltriphenylphosphonium iodide CAS No. 21676-06-2

(Z)-Hex-3-en-1-yltriphenylphosphonium iodide

Cat. No.: B6316182
CAS No.: 21676-06-2
M. Wt: 472.3 g/mol
InChI Key: FNJOBAFIDONZET-LNKPDPKZSA-M
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Description

Iodine-based compounds are often used in electrochemical energy storage due to their redox activity . They are considered potential candidates to improve the sustainability and performance of current battery and supercapacitor technology .


Synthesis Analysis

In a study on sulfur iodide for solid-state Li–S batteries, an S 9.3 I molecular crystal was reported, which shows a semiconductor-level electrical conductivity . This could be a similar process to the synthesis of “(Z)-Hex-3-en-1-yltriphenylphosphonium iodide”, but specific synthesis methods for this compound were not found .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Double-Wittig Approach : A novel one-pot double-Wittig approach towards unsymmetrically substituted skipped trienes using symmetrical (Z)-hex-3-ene-1,6-bis(triphenylphosphonium iodide) as a key reagent has been developed. This method allows for efficient synthesis of functionalized and isotopically labelled polyunsaturated fatty acids and specific moth pheromones (Pohnert & Boland, 2000).

  • Wittig Salt for Synthesis : An efficient route to create certain Wittig salts, including those similar to (Z)-Hex-3-en-1-yltriphenylphosphonium iodide, has been established. These salts are useful in synthesizing complex organic compounds, such as 12-(S)-HETE, a significant molecule in medical chemistry (Christiansen & Andrus, 2012).

  • Reactions with Aluminum Carbenoids : The compound has been studied in reactions with aluminum carbenoids, providing insights into the reactivity and transformation of organophosphorus acetylenes, crucial in organic synthesis (Ramazanov et al., 2011).

Material Science and Catalysis

  • Construction of Novel Metal Cations Electrochemical Sensors : The compound has been used in the synthesis of ferrocene-containing pyridine ligands for electrochemical sensors, demonstrating its potential in material science and sensor technology (Liu et al., 2008).

  • Polymerization of Hex-1-ene : Research involving zirconium complexes, with this compound analogues, has shown remarkable reactivity in the polymerization of hex-1-ene. This highlights its potential application in developing advanced polymer materials (Tshuva et al., 2000).

Environmental Chemistry

  • Atmospheric Chemistry of Biogenic Compounds : Studies on the night-time atmospheric chemistry of related compounds demonstrate the importance of this compound in understanding the environmental impact of biogenic volatile organic compounds (Pfrang et al., 2006).

Properties

IUPAC Name

[(Z)-hex-3-enyl]-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h3-13,15-20H,2,14,21H2,1H3;1H/q+1;/p-1/b4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJOBAFIDONZET-LNKPDPKZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
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(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 3
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
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(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 5
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 6
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide

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